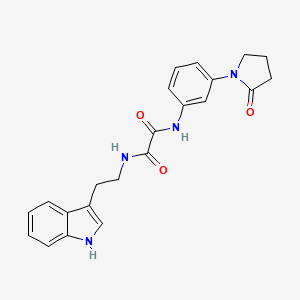

N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Structural Analysis

The compound "N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide" is structurally related to the oxalamide family, which is known for its diverse biological activities and supramolecular chemistry due to the presence of multiple hydrogen bond donors and acceptors. The oxalamide core is a feature in the structural analysis of two conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide, where the crystallization in the monoclinic space group P21/c with Z=4 was observed. The importance of hydrogen bonding in the molecular packing of these polymorphs is emphasized, with supramolecular tapes based on amide-N–H···O(amide) hydrogen bonding being a key interaction .

Synthesis Analysis

The synthesis of oxalamide derivatives can be complex, involving multiple steps and potential rearrangements. A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, which includes the classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides .

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of an oxalamide group, which can form hydrogen bonds and coordinate with metal ions. In the case of N,N'-bis(4-pyridylmethyl)oxalamide, an inversion center is present in the middle of the oxalamide group, and adjacent molecules are linked through intermolecular N-H...N and C-H...O hydrogen bonds, forming an extended supramolecular network . Similarly, N-[2-(pyridin-2-yl)ethyl] derivatives of sulfonamides exhibit hydrogen bonding between the sulfonamide of one molecule and the pyridine N atom of a neighbor, which can form dimers, supramolecular layers, or linear chains .

Chemical Reactions Analysis

Oxalamide derivatives can participate in various chemical reactions, including copper-catalyzed C-N cross-coupling of azoles and aryl halides. N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acids have been identified as efficient ligands for such reactions, which proceed with moderate to excellent yields and complete selectivity over aromatic amines and phenols. The ligands coordinate to Cu(I) with two oxygen atoms of N-oxide and amide in the coupling process .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxalamide derivatives are influenced by their molecular structure and the presence of functional groups capable of forming hydrogen bonds. These properties are crucial for their biological activities and potential as therapeutic agents. For instance, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides have been synthesized and screened for their in vitro inhibitory potential against the urease enzyme, showing potent inhibitory activity. The hemolytic study of these molecules revealed mild cytotoxicity towards cell membranes, indicating their potential as therapeutic agents .

Scientific Research Applications

Corrosion Inhibition

One study investigates the influence of three 3-amino alkylated indoles on mild steel corrosion in an acidic solution. These compounds, with structural similarities to the chemical compound , exhibited significant inhibition efficiency. Their performance was attributed to their adsorption on the steel surface, which was confirmed through a variety of methods, including electrochemical studies and surface morphology analyses (Verma et al., 2016).

Allosteric Modulation of Receptors

Another research focus is on the allosteric modulation of the cannabinoid CB1 receptor by novel compounds. These compounds, including some with indole and pyrrolidine structures, have been found to bind allosterically to the receptor, affecting the binding and activity of other ligands and potentially offering a mechanism for therapeutic intervention (Price et al., 2005).

Synthesis and Applications in Organic Chemistry

Further research includes the synthesis of substituted pyrrolo[3,4‐a]carbazoles, which are valuable for their potential applications in organic electronics and as intermediates in organic synthesis. Such studies explore the reactivity of indole derivatives towards creating complex heterocyclic structures, which could be instrumental in developing new materials or drugs (Bleile et al., 2005).

Photophysical Properties

The photophysical properties of novel indole derivatives are another area of interest, examining their potential use in optoelectronic devices and sensors. The study of a new 4-aza-indole derivative, for example, reveals reverse solvatochromism behavior depending on solvent polarity, suggesting applications in bio- or analytical sensors (Bozkurt & Doğan, 2018).

Catalysis

Research on half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine highlights the application of such compounds in catalysis. These complexes have been utilized as catalysts for organic reactions, demonstrating the versatility of indole and pyrrolidine derivatives in facilitating chemical transformations (Singh et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its diverse biological activities and potential therapeutic applications. Indole derivatives have been found to possess various biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic agents .

Mode of Action

The exact mode of action can vary depending on the specific indole derivative and its target. Many indole derivatives work by binding to specific receptors and influencing their activity .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on the specific compound. These properties can significantly impact a compound’s bioavailability .

Result of Action

The molecular and cellular effects of indole derivatives can vary depending on the specific compound and its target. They often result in the inhibition or activation of certain biochemical pathways .

Action Environment

The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other compounds .

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c27-20-9-4-12-26(20)17-6-3-5-16(13-17)25-22(29)21(28)23-11-10-15-14-24-19-8-2-1-7-18(15)19/h1-3,5-8,13-14,24H,4,9-12H2,(H,23,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBYOACMPDUSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)

![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)

![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2545556.png)

![1,4-Diazabicyclo[4.2.0]octane](/img/structure/B2545557.png)

![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)

![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/no-structure.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2545567.png)